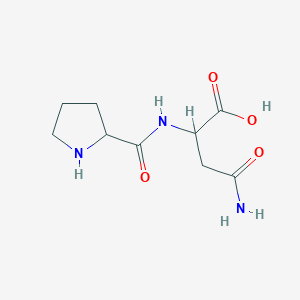

Prolylasparagine

Beschreibung

Prolylasparagine (molecular formula: C₈H₁₃N₃O₄) is a dipeptide composed of the amino acids proline (C₅H₉NO₂) and asparagine (C₄H₈N₂O₃) linked via a peptide bond. Prolylasparagine’s rigid proline backbone and polar asparagine side chain contribute to its unique conformational stability, which distinguishes it from other dipeptides.

Eigenschaften

Molekularformel |

C9H15N3O4 |

|---|---|

Molekulargewicht |

229.23 g/mol |

IUPAC-Name |

4-amino-4-oxo-2-(pyrrolidine-2-carbonylamino)butanoic acid |

InChI |

InChI=1S/C9H15N3O4/c10-7(13)4-6(9(15)16)12-8(14)5-2-1-3-11-5/h5-6,11H,1-4H2,(H2,10,13)(H,12,14)(H,15,16) |

InChI-Schlüssel |

JQOHKCDMINQZRV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(NC1)C(=O)NC(CC(=O)N)C(=O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Prolylasparagin kann durch Standard-Peptidsynthesetechniken synthetisiert werden. Ein gängiges Verfahren ist die Festphasenpeptidsynthese (SPPS), bei der die Aminosäuren sequentiell zu einer wachsenden Peptidkette hinzugefügt werden, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS), um die Bildung der Peptidbindung zu erleichtern .

Industrielle Produktionsverfahren: Die industrielle Produktion von Prolylasparagin kann eine großtechnische SPPS oder eine Lösungsphasensynthese umfassen. Die Wahl des Verfahrens hängt von der gewünschten Menge und Reinheit des Endprodukts ab. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, pH-Wert und Lösungsmittelwahl, ist entscheidend, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prolylasparagin kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Kaliumpermanganat in wässriger Lösung.

Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte:

Hydrolyse: Prolin und Asparagin.

Oxidation: Oxo-Derivate von Prolylasparagin.

Substitution: N-substituierte Prolylasparagin-Derivate.

Wissenschaftliche Forschungsanwendungen

Prolylasparagin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biochemie: Es wird als Modellverbindung verwendet, um die Bildung und Hydrolyse der Peptidbindung zu untersuchen.

Industrielle Prozesse: Es wird bei der Synthese komplexerer Peptide und Proteine für verschiedene industrielle Anwendungen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Prolylasparagin umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen kann Prolylasparagin durch Peptidasen hydrolysiert werden, um Prolin und Asparagin freizusetzen, die dann in verschiedenen Stoffwechselwegen verwendet werden . Die genauen molekularen Zielstrukturen und Signalwege hängen von dem spezifischen Kontext ab, in dem Prolylasparagin verwendet wird.

Wirkmechanismus

The mechanism of action of prolylasparagine involves its interaction with specific molecular targets and pathways. In biological systems, prolylasparagine can be hydrolyzed by peptidases to release proline and asparagine, which are then utilized in various metabolic pathways . The exact molecular targets and pathways depend on the specific context in which prolylasparagine is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Prolylasparagine exhibits lower solubility than alanylglutamine due to proline’s cyclic structure, which reduces hydrophilicity .

- Valylasparagine has the lowest solubility, likely due to valine’s hydrophobic branched side chain. Its narrower pH stability range (4–7) limits its utility in alkaline environments .

Biochemical Stability

Prolylasparagine’s stability in mildly acidic to neutral conditions makes it suitable for studies on peptide degradation in physiological environments. In contrast, alanylglutamine’s superior stability at higher pH levels (6–9) is leveraged in cell culture media to prevent ammonia toxicity .

Pharmacokinetic and Pharmacodynamic Comparisons

While Prolylasparagine lacks clinical pharmacokinetic data, comparisons with alanylglutamine—a clinically relevant dipeptide—highlight key differences:

| Parameter | Prolylasparagine (Hypothetical) | Alanylglutamine (Clinical Data) |

|---|---|---|

| Oral Bioavailability | <10% (predicted) | 65–70% |

| Plasma Half-Life | ~30 minutes (in vitro) | 2–3 hours |

| Metabolic Pathway | Renal excretion | Hydrolysis to alanine/glutamine |

Mechanistic Insights :

- Prolylasparagine’s low bioavailability stems from poor intestinal absorption of proline-containing peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.